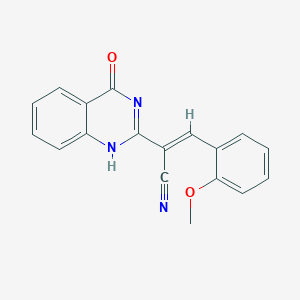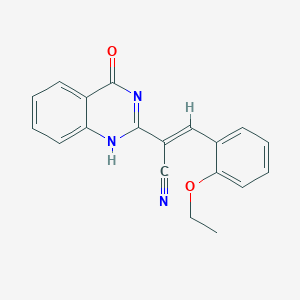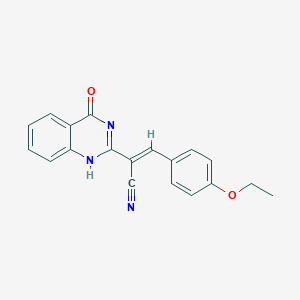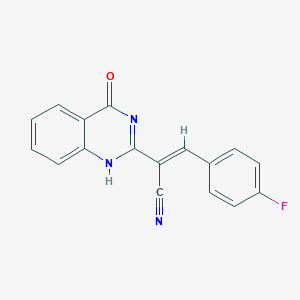
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile is a synthetic organic compound that features a quinazolinone moiety linked to a thiophene ring via a propenenitrile bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Formation of the Propenenitrile Bridge: The final step involves the Knoevenagel condensation of the quinazolinone-thiophene intermediate with malononitrile in the presence of a base like piperidine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: The quinazolinone moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or sulfonylated quinazolinone derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in organic electronics due to its conjugated system.
Biology and Medicine:
Anticancer Agents: The quinazolinone moiety is known for its anticancer properties, making this compound a candidate for drug development.
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the thiophene ring.
Industry:
Dye and Pigment Industry: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile in biological systems involves:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival.
Pathways: The compound could interfere with signaling pathways such as the PI3K/Akt or MAPK pathways, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-furanylprop-2-enenitrile: Similar structure but with a furan ring instead of thiophene.
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness:
Thiophene Ring: The presence of the thiophene ring in (E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its furan or phenyl analogs.
Propriétés
IUPAC Name |
(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZTXMKFIGMADG-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[9-(3,4-dimethoxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid](/img/structure/B7727326.png)











![(E)-3-[4-(diethylamino)phenyl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B7727430.png)

